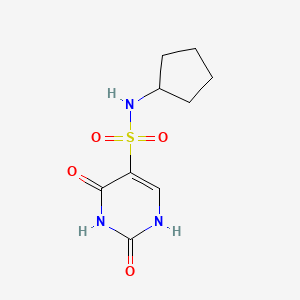![molecular formula C16H17N3O3 B5647109 1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyrrolidin-2-one](/img/structure/B5647109.png)
1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyrrolidin-2-one often involves complex organic synthesis techniques. For instance, the formation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems, which share a resemblance with our compound of interest, can be achieved through one-pot condensation of specific carboxylic acids, carbonyldiimidazole, and benzamidoximes (Kharchenko, Detistov, & Orlov, 2008).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like IR, NMR, and mass spectrometry. For example, the structure of related 1,3,4-oxadiazoles was confirmed using these methods, providing insights into the arrangement of atoms and the overall geometry of the molecule (Shishkina et al., 2019).
Chemical Reactions and Properties
Compounds in this category often participate in various chemical reactions, forming new derivatives and complexes. For instance, reactions involving organosilicon, organophosphorus, and Grignard reagents have been observed in similar pyrrolidine-based compounds (Katritzky, Cui, Yang, & Steel, 1999).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the practical applications of these compounds. For instance, the polymorphism of similar 1,3,4-oxadiazole compounds has been studied, revealing different crystalline forms under varying conditions (Shishkina et al., 2019).
Chemical Properties Analysis
The chemical behavior, including reactivity and stability, of such compounds can be inferred from their functional groups and molecular structure. As seen in related research, the presence of specific moieties like oxadiazole can significantly influence the chemical properties of these molecules (Katritzky, Cui, Yang, & Steel, 1999).
properties
IUPAC Name |
1-[4-[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-14-2-1-8-19(14)13-5-3-11(4-6-13)16-17-15(18-22-16)12-7-9-21-10-12/h3-6,12H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLALZAMYZLBMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C3=NC(=NO3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[3-(Tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-pyridin-2-ylpropyl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine](/img/structure/B5647027.png)
![3,5-dimethyl-7-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5647031.png)

![3-methyl-N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5647034.png)
![4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5647038.png)
![5-tert-butyl-4-[(5-oxo-1,6-naphthyridin-6(5H)-yl)methyl]-2-furamide](/img/structure/B5647050.png)


![N-[rel-(3R,4S)-1-(2-amino-6-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5647064.png)
![N-[(2-ethoxy-3-pyridinyl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5647081.png)

![N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5647108.png)
![N-[4-(diethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B5647111.png)